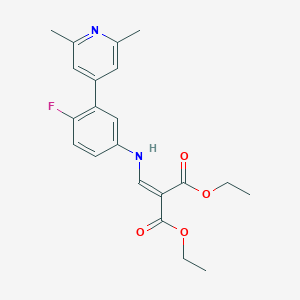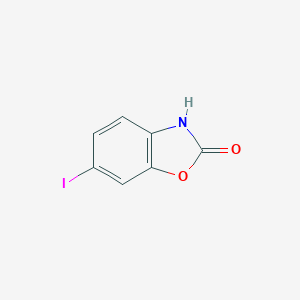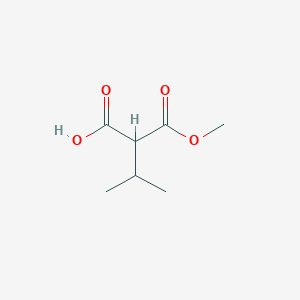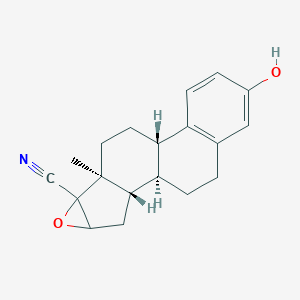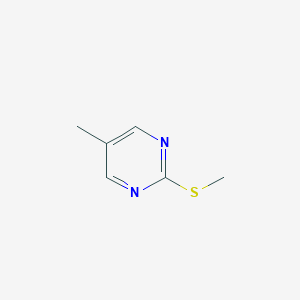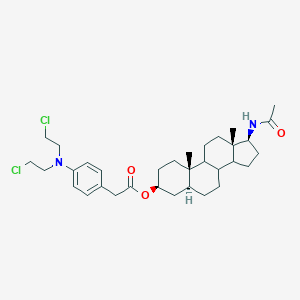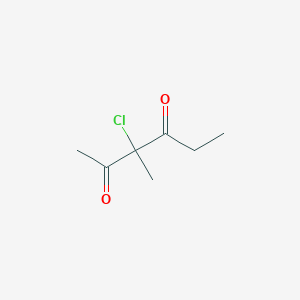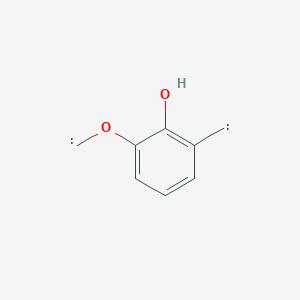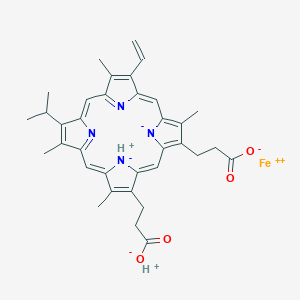
2-Isopropyl-4-vinyldeuteroheme
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-vinyldeuteroheme (IVDH) is a synthetic heme molecule that has gained significant attention in scientific research due to its unique properties and potential applications. IVDH is a deuterated form of heme, which is an iron-containing molecule that plays a crucial role in biological processes such as oxygen transport and metabolism.
Applications De Recherche Scientifique
2-Isopropyl-4-vinyldeuteroheme has several potential applications in scientific research, particularly in the fields of biochemistry and biophysics. One of the main applications of 2-Isopropyl-4-vinyldeuteroheme is as a spectroscopic probe for studying heme-containing proteins. The deuterated vinyl groups in 2-Isopropyl-4-vinyldeuteroheme produce a distinct vibrational signature that can be used to study the structural and dynamic properties of heme proteins.
2-Isopropyl-4-vinyldeuteroheme can also be used as a tool for studying the mechanism of heme binding and transport in biological systems. By labeling heme with deuterium, researchers can track the movement of heme within cells and tissues, providing insights into the role of heme in various physiological processes.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-vinyldeuteroheme is similar to that of heme, as it binds to proteins and participates in various biological processes. The deuterated vinyl groups in 2-Isopropyl-4-vinyldeuteroheme do not significantly alter its binding properties, and it can bind to heme-binding proteins in a manner similar to natural heme.
Effets Biochimiques Et Physiologiques
2-Isopropyl-4-vinyldeuteroheme has been shown to have similar biochemical and physiological effects to natural heme. It can participate in oxygen transport and metabolism, and can also act as a signaling molecule in various biological pathways. 2-Isopropyl-4-vinyldeuteroheme has been used to study the effects of heme on gene expression and cellular signaling, providing insights into the role of heme in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Isopropyl-4-vinyldeuteroheme is its unique spectroscopic properties, which make it a valuable tool for studying heme-containing proteins. 2-Isopropyl-4-vinyldeuteroheme can also be used to study the mechanism of heme binding and transport in biological systems, providing insights into the role of heme in various physiological processes.
However, there are also limitations to the use of 2-Isopropyl-4-vinyldeuteroheme in lab experiments. The deuteration process can be complex and expensive, and the resulting molecule may not accurately mimic the properties of natural heme in all cases. Additionally, the use of 2-Isopropyl-4-vinyldeuteroheme may not be appropriate for studying certain physiological processes that require natural heme.
Orientations Futures
There are several potential future directions for research on 2-Isopropyl-4-vinyldeuteroheme. One area of interest is the use of 2-Isopropyl-4-vinyldeuteroheme as a tool for studying the role of heme in disease. Heme dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, and 2-Isopropyl-4-vinyldeuteroheme could be used to study the effects of heme on disease progression.
Another potential future direction is the development of new synthetic heme molecules with different properties and applications. By modifying the structure of heme, researchers could create molecules with unique spectroscopic and binding properties, opening up new avenues for research in biochemistry and biophysics.
Conclusion
2-Isopropyl-4-vinyldeuteroheme is a synthetic heme molecule that has potential applications in scientific research. It can be used as a spectroscopic probe for studying heme-containing proteins, as well as a tool for studying the mechanism of heme binding and transport in biological systems. While there are limitations to the use of 2-Isopropyl-4-vinyldeuteroheme in lab experiments, its unique properties make it a valuable tool for studying heme and its role in biological processes. Future research on 2-Isopropyl-4-vinyldeuteroheme could lead to new insights into the role of heme in disease and the development of new synthetic heme molecules with different properties and applications.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-4-vinyldeuteroheme involves the deuteration of the vinyl groups in heme, which results in the replacement of hydrogen atoms with deuterium atoms. The deuteration process is achieved through the use of deuterated reagents and solvents, and the reaction is typically carried out under anaerobic conditions to prevent oxidation of the heme molecule. The resulting 2-Isopropyl-4-vinyldeuteroheme molecule has two deuterated vinyl groups and four deuterated pyrrole rings.
Propriétés
Numéro CAS |
105236-24-6 |
|---|---|
Nom du produit |
2-Isopropyl-4-vinyldeuteroheme |
Formule moléculaire |
C35H36FeN4O4 |
Poids moléculaire |
632.5 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-13-ethenyl-3,7,12,17-tetramethyl-8-propan-2-ylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C35H38N4O4.Fe/c1-8-22-18(4)27-15-32-35(17(2)3)21(7)28(39-32)13-25-19(5)23(9-11-33(40)41)30(37-25)16-31-24(10-12-34(42)43)20(6)26(38-31)14-29(22)36-27;/h8,13-17H,1,9-12H2,2-7H3,(H4,36,37,38,39,40,41,42,43);/q;+2/p-2 |
Clé InChI |
NQKYZZAAPZXHRU-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Synonymes |
2-isopropyl-4-vinyldeuteroheme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



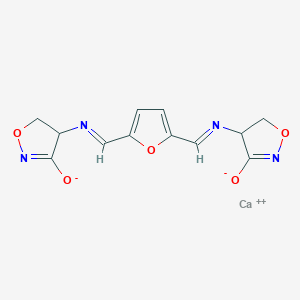
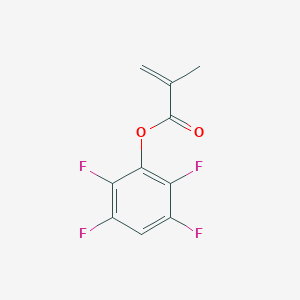
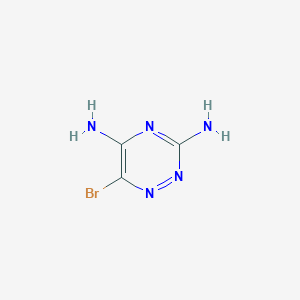
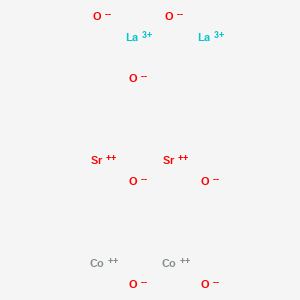
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
